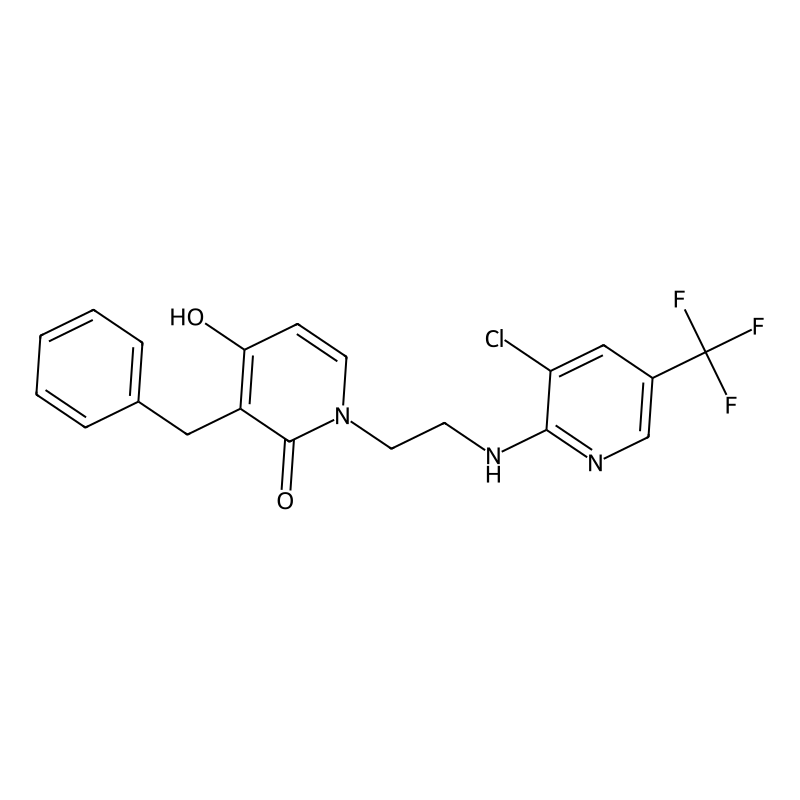3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone is a complex organic compound characterized by its unique structure, which includes a pyridinone core with various substituents. The molecular formula is and it has a molecular weight of approximately 472.84 g/mol. This compound features a benzyl group, a chloro group, and trifluoromethyl groups, which contribute to its chemical reactivity and biological activity .
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
- Hydroxylation: The hydroxy group can participate in further reactions, such as esterification or ether formation.
- Reduction: The pyridinone moiety may be reduced to form corresponding amines or alcohols under appropriate conditions.
These reactions make the compound versatile for synthetic applications in medicinal chemistry.
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, potentially modulating enzyme functions involved in various biochemical pathways. Studies have indicated its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes linked to these diseases .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridinone Core: Starting from 2-pyridone derivatives, the introduction of the benzyl group can be achieved through Friedel-Crafts acylation or similar methods.
- Substitution Reactions: The chloro and trifluoromethyl groups are introduced via halogenation reactions on suitable pyridine precursors.
- Final Coupling: The final product is obtained by coupling the modified pyridine with an amine derivative under controlled reaction conditions.
These steps highlight the complexity of synthesizing such a multifunctional compound .
This compound has several potential applications in various fields:
- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific diseases.
- Agricultural Chemistry: Its structural motifs may enhance efficacy in agrochemical formulations.
- Material Science: Due to its unique properties, it may find applications in developing new materials with specific functionalities.
Studies involving 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone have focused on its interactions with biological macromolecules. These include enzyme inhibition assays that demonstrate its potential to modulate enzyme activity through competitive or non-competitive mechanisms. Molecular docking studies have also been performed to predict binding affinities and interaction modes with target proteins .
Several compounds share structural similarities with 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone | Contains similar functional groups but differs in substitution pattern | |
| N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide | Features a piperazine moiety and different biological activities | |
| 4-(trifluoromethyl)phenyl derivatives | Various | Commonly used in pharmaceuticals; often exhibit similar biological properties |
Uniqueness
The uniqueness of 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities not observed in other similar compounds. Its ability to inhibit specific enzymes while having a stable structure makes it a valuable candidate for further research and development in drug discovery .








